N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound that belongs to the class of benzodioxines. This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a carboxamide group and an acetamidophenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzodioxine intermediate with carboxylic acid derivatives or their activated forms (e.g., acid chlorides) in the presence of coupling agents like EDCI or DCC.
Attachment of the Acetamidophenyl Moiety: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamidophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: shares structural similarities with other benzodioxine derivatives and acetamidophenyl compounds.
4-acetamidophenyl acetate: Another compound with an acetamidophenyl group, but with different functional groups attached to the aromatic ring.
N-(4-acetamidophenyl)indomethacinamide: A compound with a similar acetamidophenyl moiety but different core structure.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its benzodioxine ring provides a rigid framework, while the acetamidophenyl group offers sites for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)18-13-3-5-14(6-4-13)19-17(21)12-2-7-15-16(10-12)23-9-8-22-15/h2-7,10H,8-9H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXDOYHRQSHZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.